molecular formula C10H10N2O3 B11895106 7-Ethoxyquinazoline-2,4(1H,3H)-dione CAS No. 62484-18-8

7-Ethoxyquinazoline-2,4(1H,3H)-dione

Katalognummer: B11895106
CAS-Nummer: 62484-18-8
Molekulargewicht: 206.20 g/mol
InChI-Schlüssel: WSVPSNJIEQKFKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Ethoxyquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxyquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with ethoxy-substituted isocyanates. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is heated to promote cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Ethoxyquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 7-Ethoxyquinazoline-2,4(1H,3H)-dione involves its interaction with various molecular targets. For instance, it has been shown to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and prevent tumor growth. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis.

Vergleich Mit ähnlichen Verbindungen

    Quinazolin-4(3H)-one: Shares a similar core structure but lacks the ethoxy group.

    2-Phenylquinazolin-4(3H)-one: Contains a phenyl group instead of an ethoxy group.

    4-Methylquinazolin-2-one: Features a methyl group at the 4-position instead of an ethoxy group.

Uniqueness: 7-Ethoxyquinazoline-2,4(1H,3H)-dione is unique due to its ethoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold for drug development and other applications.

Eigenschaften

CAS-Nummer

62484-18-8

Molekularformel

C10H10N2O3

Molekulargewicht

206.20 g/mol

IUPAC-Name

7-ethoxy-1H-quinazoline-2,4-dione

InChI

InChI=1S/C10H10N2O3/c1-2-15-6-3-4-7-8(5-6)11-10(14)12-9(7)13/h3-5H,2H2,1H3,(H2,11,12,13,14)

InChI-Schlüssel

WSVPSNJIEQKFKU-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C1)C(=O)NC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.